(5-Chloropyridin-2-yl)(1-methyl-1H-tetrazol-5-yl)methanone
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Overview
Description
(5-Chloropyridin-2-yl)(1-methyl-1H-tetrazol-5-yl)methanone is a chemical compound that features a chloropyridine and a methyl-tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloropyridin-2-yl)(1-methyl-1H-tetrazol-5-yl)methanone typically involves the reaction of 5-chloropyridine-2-carboxylic acid with 1-methyl-1H-tetrazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(5-Chloropyridin-2-yl)(1-methyl-1H-tetrazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(5-Chloropyridin-2-yl)(1-methyl-1H-tetrazol-5-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Chloropyridin-2-yl)(1-methyl-1H-tetrazol-5-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity by binding to their active sites. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (5-Chloropyridin-2-yl)(1-methyl-1H-tetrazol-5-yl)methanol
- (5-Chloropyridin-2-yl)(1-methyl-1H-tetrazol-5-yl)amine
- (5-Chloropyridin-2-yl)(1-methyl-1H-tetrazol-5-yl)ethanone
Uniqueness
(5-Chloropyridin-2-yl)(1-methyl-1H-tetrazol-5-yl)methanone is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
89544-36-5 |
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Molecular Formula |
C8H6ClN5O |
Molecular Weight |
223.62 g/mol |
IUPAC Name |
(5-chloropyridin-2-yl)-(1-methyltetrazol-5-yl)methanone |
InChI |
InChI=1S/C8H6ClN5O/c1-14-8(11-12-13-14)7(15)6-3-2-5(9)4-10-6/h2-4H,1H3 |
InChI Key |
FXEILGRKICUPHW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)C(=O)C2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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